

Spectroscopic Characterization of 3-Methoxyisoquinolin-7-ylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name:	3-Methoxyisoquinolin-7-ylboronic acid
CAS No.:	1645213-88-2
Cat. No.:	B1404048

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This technical guide provides an in-depth analysis of the spectroscopic data for **3-Methoxyisoquinolin-7-ylboronic acid**, a key building block in medicinal chemistry and materials science. As direct experimental spectra for this specific compound are not readily available in the public domain, this document presents a detailed interpretation of predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The methodologies and interpretations provided herein are grounded in fundamental principles and data from analogous structures, offering a robust framework for researchers working with this and similar molecules.

Introduction: The Significance of 3-Methoxyisoquinolin-7-ylboronic Acid

3-Methoxyisoquinolin-7-ylboronic acid is an organoboron compound featuring a bicyclic isoquinoline core.^[1] This structure is of significant interest to researchers, particularly in drug development, due to the prevalence of the isoquinoline scaffold in a wide range of biologically

active molecules. The presence of the boronic acid moiety at the 7-position and a methoxy group at the 3-position allows for versatile chemical modifications, making it a valuable synthon for creating complex molecular architectures.[1] Accurate spectroscopic characterization is paramount for verifying the identity, purity, and stability of this compound in any research endeavor.

Predicted ^1H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ^1H NMR spectrum of **3-Methoxyisoquinolin-7-ylboronic acid** in a suitable solvent like DMSO- d_6 would exhibit distinct signals corresponding to each unique proton in the molecule.

Table 1: Predicted ^1H NMR Data for **3-Methoxyisoquinolin-7-ylboronic acid** (500 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.10	s	1H	H-1
~8.20	s	1H	H-8
~8.05	d	1H	H-5
~7.85	d	1H	H-6
~7.40	s	1H	H-4
~4.00	s	3H	-OCH ₃
~8.30 (broad)	s	2H	-B(OH) ₂

Note: Predicted chemical shifts are estimates and may vary based on experimental conditions.

In-depth Analysis of the Predicted ^1H NMR Spectrum:

The predicted spectrum reveals several key features. The downfield singlet at approximately 9.10 ppm is characteristic of the proton at the 1-position (H-1) of the isoquinoline ring, which is

deshielded by the adjacent nitrogen atom. The protons on the benzene portion of the isoquinoline core (H-5, H-6, and H-8) would appear in the aromatic region, with their specific chemical shifts and coupling patterns dictated by their positions relative to the boronic acid group and the fused pyridine ring. The singlet corresponding to the methoxy group protons (-OCH₃) is expected to be found at around 4.00 ppm. The protons of the boronic acid group (-B(OH)₂) typically appear as a broad singlet due to exchange with residual water in the solvent and quadrupolar relaxation effects of the boron nucleus.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in **3-Methoxyisoquinolin-7-ylboronic acid** would give rise to a distinct signal in the ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Data for **3-Methoxyisoquinolin-7-ylboronic acid** (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Assignment
~160.0	C-3
~152.0	C-1
~145.0	C-8a
~135.0	C-5
~130.0	C-4a
~128.0	C-6
~125.0	C-8
~120.0	C-7 (ipso-carbon)
~105.0	C-4
~55.0	-OCH ₃

Note: The signal for the carbon atom attached to the boron (C-7) may be broadened or have a low intensity due to quadrupolar relaxation, and in some cases may not be observed.[2][3]

In-depth Analysis of the Predicted ^{13}C NMR Spectrum:

The predicted ^{13}C NMR spectrum shows distinct signals for each of the ten carbon atoms in the molecule. The carbon atom attached to the electron-donating methoxy group (C-3) is expected to be significantly downfield, around 160.0 ppm. The other sp^2 hybridized carbons of the isoquinoline ring would appear in the range of 105.0 to 152.0 ppm. The carbon of the methoxy group ($-\text{OCH}_3$) would be found in the upfield region, around 55.0 ppm. A key feature to note is the potential for the signal of the carbon atom directly bonded to the boron atom (C-7) to be broad or even undetectable. This is a common phenomenon for carbons attached to quadrupolar nuclei like boron.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For **3-Methoxyisoquinolin-7-ylboronic acid**, a high-resolution mass spectrum would be crucial for confirming its molecular formula.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data for **3-Methoxyisoquinolin-7-ylboronic acid**

Ionization Mode	Calculated m/z	Observed m/z	Molecular Formula
ESI+	204.0775	[Predicted]	$[\text{C}_{10}\text{H}_{11}\text{BNO}_3]^+$

In-depth Analysis of the Predicted Mass Spectrum:

In positive-ion electrospray ionization (ESI+) mode, **3-Methoxyisoquinolin-7-ylboronic acid** ($\text{C}_{10}\text{H}_{10}\text{BNO}_3$, molecular weight: 203.01 g/mol) is expected to be observed as its protonated molecule, $[\text{M}+\text{H}]^+$, with a calculated m/z of 204.0775.[1] High-resolution mass spectrometry would be able to confirm this mass with high accuracy, thus verifying the elemental composition. Fragmentation patterns in the mass spectrum could involve the loss of water from the boronic acid group or cleavage of the methoxy group.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality and reliable spectroscopic data, the following protocols are recommended.

NMR Sample Preparation and Data Acquisition

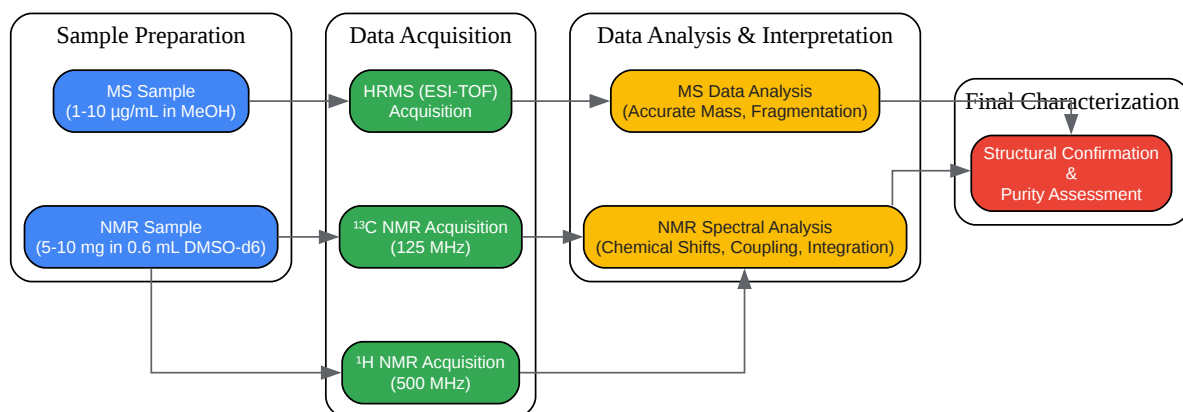
- Sample Preparation:
 - Weigh approximately 5-10 mg of **3-Methoxyisoquinolin-7-ylboronic acid** into a clean, dry NMR tube.
 - Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
 - Cap the tube and gently vortex or sonicate to ensure complete dissolution.
- ¹H NMR Acquisition:
 - Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width to ensure good signal-to-noise ratio and resolution.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.
 - Consider using advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals based on the number of attached protons.

Mass Spectrometry Sample Preparation and Data Acquisition

- Sample Preparation:
 - Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
 - Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.
- Data Acquisition (ESI-MS):
 - Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
 - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
 - Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).
 - Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization and maximal signal intensity.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like **3-Methoxyisoquinolin-7-ylboronic acid**.



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Sources

- [1. 3-Methoxyisoquinolin-7-ylboronic acid \(1645213-88-2\) for sale \[vulcanchem.com\]](#)
- [2. rsc.org \[rsc.org\]](#)
- [3. rsc.org \[rsc.org\]](#)
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